N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S/c24-17-6-8-18(9-7-17)27-23(20-13-31(29)14-21(20)26-27)25-22(28)12-30-19-10-5-15-3-1-2-4-16(15)11-19/h1-11H,12-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEPALZSCJEKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[3,4-c]pyrazole moiety and a naphthalenyloxy acetamide. The presence of the fluorophenyl and naphthalenyloxy groups suggests potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈F₁N₃O₃S
- Molar Mass : 357.41 g/mol
Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antimicrobial properties. For instance:
- Study Findings : Compounds similar to this compound have shown effectiveness against various bacterial strains, demonstrating the potential for use in treating infections .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects:
- Mechanism : The thieno[3,4-c]pyrazole structure is known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Inhibition of COX can lead to reduced inflammation and pain .
Analgesic Effects
Several studies have highlighted the analgesic potential of compounds related to this structure:
- Efficacy : Analgesic activities have been reported for similar thieno[3,4-c]pyrazole derivatives, suggesting that this compound may also provide pain relief without significant side effects .
Anticancer Activity
Emerging research points to anticancer properties:
- In Vitro Studies : Preliminary studies indicate that thieno[3,4-c]pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Summary of Biological Activities
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anti-inflammatory | Strong | |
| Analgesic | Moderate | |
| Anticancer | Emerging |
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that a related compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may similarly affect these pathogens.
-
Inflammation Model :
- In an animal model of inflammation, administration of thieno[3,4-c]pyrazole derivatives resulted in reduced paw edema, indicating strong anti-inflammatory effects.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in various therapeutic areas:
- Antitumor Activity : Research indicates that derivatives of thieno[3,4-c]pyrazole, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated the ability to inhibit tumor cell proliferation through mechanisms such as apoptosis and cell cycle arrest. The compound's interaction with oncogenic pathways suggests its potential as a therapeutic agent for cancer treatment.
- Antifungal and Antibacterial Properties : Compounds with thieno[3,4-c]pyrazole structures have been tested against various pathogens. Studies have reported moderate to high antifungal activity against Candida albicans and Cryptococcus neoformans, indicating its potential as an antifungal agent. Additionally, its antibacterial properties have been evaluated against multiple strains, showcasing a broad spectrum of antimicrobial activity .
Pharmacological Insights
The pharmacological applications of this compound are supported by several studies:
- Histone Deacetylase Inhibition : The compound has been identified as a potential inhibitor of histone deacetylase 3 (HDAC3), which plays a crucial role in gene expression regulation and cellular differentiation. Inhibition of HDACs is linked to various therapeutic effects in cancer and neurodegenerative diseases.
- Molecular Docking Studies : In silico studies utilizing molecular docking have provided insights into the binding affinity of the compound to various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in metabolic pathways associated with cancer and microbial resistance .
Case Studies
Several case studies highlight the effectiveness of N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide:
- Antifungal Evaluation : A study by Sreenivasa et al. synthesized various derivatives featuring thieno[3,4-c]pyrazole moieties and tested them against certified strains of Candida albicans. The results indicated varying degrees of antifungal activity influenced by structural modifications, demonstrating the compound's potential in antifungal drug development.
- Antitumor Activity : Another study focused on pyrazole derivatives revealed significant inhibition of tumor growth in several cancer cell lines. The research utilized both in vitro assays and in vivo models to confirm the efficacy of these compounds against specific cancer types, reinforcing the therapeutic promise of this class of compounds .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Use: Herbicide targeting acetolactate synthase (ALS) . Comparison: Unlike the target compound, Flumetsulam incorporates a triazolopyrimidine sulfonamide scaffold. Both compounds share fluorinated aromatic groups, but the absence of a thienopyrazole or naphthalene system in Flumetsulam limits direct structural parallels.
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Use: Fungicide inhibiting RNA polymerase in oomycetes . Comparison: Oxadixyl’s acetamide side chain and aromatic substituents mirror partial features of the target compound. However, its oxazolidinone ring and methyl groups contrast with the thienopyrazole and naphthalene systems, suggesting divergent binding modes.
Methodological Insights from Evidence
- Crystallography and Hydrogen Bonding: The SHELX system and hydrogen-bonding analysis are critical tools for comparing molecular conformations and intermolecular interactions. For example: Thienopyrazole vs. Triazolopyrimidine: Thienopyrazoles may exhibit distinct hydrogen-bonding patterns (e.g., S···O or N-H···O interactions) compared to triazolopyrimidines, affecting solubility and target engagement . Fluorophenyl vs. Naphthalene: Fluorine’s electronegativity and naphthalene’s planar structure could influence crystal packing and π-stacking efficiency, as analyzed via graph set theory .
Hypothetical Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
